Cholest-1-en-3-one
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Overview
Description
Cholest-1-en-3-one, also known as 5α-Cholest-1-en-3-one, is a steroidal compound with the molecular formula C₂₇H₄₄O and a molecular weight of 384.6377 g/mol . It is a derivative of cholesterol and features a double bond between the first and second carbon atoms and a ketone group at the third carbon atom. This compound is significant in various biochemical and industrial processes due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-1-en-3-one can be synthesized through several chemical methods. One common method involves the oxidation of cholesterol using reagents such as pyridinium chlorochromate . Another method includes the acid-catalyzed isomerization of cholest-5-en-3-one . These methods typically involve the use of harmful solvents like chloroform, methanol, and benzene, which require careful handling and disposal.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through enzymatic conversion. For instance, cholesterol oxidase can be used to convert cholesterol into this compound in an aqueous/organic biphasic system . This method not only simplifies the production process but also enhances the purity of the final product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cholest-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form cholest-4-en-3-one.
Reduction: It can be reduced to form cholest-1-en-3-ol.
Substitution: The ketone group at the third carbon can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate or cholesterol oxidase are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as hydrazine or hydroxylamine can react with the ketone group.
Major Products Formed
Oxidation: Cholest-4-en-3-one.
Reduction: Cholest-1-en-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cholest-1-en-3-one has a wide range of applications in scientific research:
Mechanism of Action
Cholest-1-en-3-one exerts its effects through various biochemical pathways. It is first converted to cholest-4-en-3-one by enzymes such as 3β-HSD or cholesterol oxidase . This conversion allows the compound to penetrate cell barriers and participate in further metabolic processes. The molecular targets include enzymes involved in cholesterol metabolism and steroid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Cholest-4-en-3-one: Another derivative of cholesterol with a double bond at the fourth carbon position.
Cholest-5-en-3-one: Features a double bond at the fifth carbon position.
Uniqueness
Cholest-1-en-3-one is unique due to its specific double bond position and reactivity. This structural difference influences its chemical behavior and biological activity, making it distinct from other cholesterol derivatives .
Properties
CAS No. |
50557-39-6 |
---|---|
Molecular Formula |
C27H44O |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,15,18-20,22-25H,6-12,14,16-17H2,1-5H3 |
InChI Key |
IIPHPVVRBVBREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C |
Origin of Product |
United States |
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